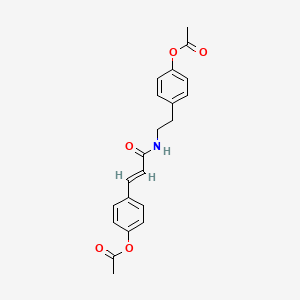

Urease-IN-9

Beschreibung

BenchChem offers high-quality Urease-IN-9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urease-IN-9 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H21NO5 |

|---|---|

Molekulargewicht |

367.4 g/mol |

IUPAC-Name |

[4-[2-[[(E)-3-(4-acetyloxyphenyl)prop-2-enoyl]amino]ethyl]phenyl] acetate |

InChI |

InChI=1S/C21H21NO5/c1-15(23)26-19-8-3-17(4-9-19)7-12-21(25)22-14-13-18-5-10-20(11-6-18)27-16(2)24/h3-12H,13-14H2,1-2H3,(H,22,25)/b12-7+ |

InChI-Schlüssel |

KSUFYXBXUWEHQP-KPKJPENVSA-N |

Isomerische SMILES |

CC(=O)OC1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)OC(=O)C |

Kanonische SMILES |

CC(=O)OC1=CC=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)OC(=O)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of the Urease Inhibitor: Acetohydroxamic Acid (AHA)

Notice: Initial searches for "Urease-IN-9" did not yield any specific information for a compound with that designation. It is presumed that "Urease-IN-9" may be an internal, unpublished identifier or a placeholder. Therefore, this guide focuses on Acetohydroxamic Acid (AHA) , a well-characterized and clinically relevant urease inhibitor, to provide a representative and detailed analysis as requested.

Executive Summary

Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, contributing to conditions like peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones (struvite calculi).[2][3] Acetohydroxamic acid (AHA) is a potent urease inhibitor used clinically to treat chronic urea-splitting urinary infections.[2][4] This document provides a comprehensive technical overview of the core mechanism of action of AHA, including its interaction with the urease active site, quantitative inhibition data, and detailed experimental protocols for its study.

Core Mechanism of Action

Acetohydroxamic acid functions as a competitive and reversible inhibitor of the urease enzyme.[4][5] Its mechanism is rooted in its structural similarity to urea, allowing it to act as a transition-state analogue that binds to the dinickel center of the enzyme's active site.[1]

The key aspects of its inhibitory action are:

-

Active Site Binding: The urease active site contains two crucial nickel ions (Ni²⁺) that are essential for catalysis.[1] AHA, through its hydroxamic acid moiety (-CONHOH), directly coordinates with these nickel ions.[1][2] The hydroxamate oxygen atom can bridge the two Ni(II) ions, while the carbonyl oxygen chelates one of the nickel ions, effectively blocking the active site.[6]

-

Competitive Inhibition: AHA competes with the natural substrate, urea, for access to the enzyme's active site.[1] By occupying the active site, it prevents urea from binding and undergoing hydrolysis.

-

Slow-Binding Kinetics: Studies on both plant and microbial ureases have characterized AHA as a slow-binding inhibitor.[7] This indicates a two-step inhibition mechanism: an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to a more tightly bound complex (EI*).[7]

-

pH Dependence: The inhibitory potency of AHA is influenced by pH. Its affinity for the active site decreases at lower pH values (below its pKa of 8.7), suggesting that the deprotonated form of AHA is the primary inhibitory species.[5]

By inhibiting urease, AHA prevents the excessive production of ammonia from urea. This action leads to a decrease in urinary pH and ammonia levels, which in turn helps to prevent the formation of struvite stones and can enhance the efficacy of antibiotics against urease-producing bacteria.[4][8]

Quantitative Inhibition Data

The inhibitory potency of Acetohydroxamic Acid (AHA) against urease has been quantified across various studies and enzyme sources. The following tables summarize key quantitative data.

Table 1: IC₅₀ Values for Acetohydroxamic Acid (AHA)

| Enzyme Source | IC₅₀ Value | Reference |

| General Urease | ~42 µM | [9] |

| Soybean Urease | 900 µM | [5] |

| Whole-cell P. mirabilis Urease | > Quercetin & N,N′-Bis(3-pyridinylmethyl)thiourea | [10] |

Table 2: Inhibition Constants (Kᵢ) for Acetohydroxamic Acid (AHA)

| Enzyme Source | Kᵢ Value | Notes | Reference |

| Soybean Urease | 0.053 mM | Determined at pH 7.0, 37°C. | [5] |

| H. pylori Urease | 2 µM | In vitro inhibition constant. | [6] |

Table 3: Kinetic Rate Constants for Time-Dependent Inhibition of Soybean Urease by AHA

| AHA Concentration | Fast Phase Rate Constant (k) | Slow Phase Rate Constant (k) | Reference |

| 0.10 mM | 0.1642 ± 0.0013 min⁻¹ | 0.0123 ± 0.0012 min⁻¹ | [5] |

| 0.15 mM | 0.2379 ± 0.0017 min⁻¹ | 0.0153 ± 0.0010 min⁻¹ | [5] |

Visualizations: Pathways and Workflows

Mechanism of Urease Inhibition by AHA

References

- 1. What is the mechanism of Acetohydroxamic Acid? [synapse.patsnap.com]

- 2. What is Acetohydroxamic Acid used for? [synapse.patsnap.com]

- 3. 4.3. Anti-urease Inhibitory Properties [bio-protocol.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. drugs.com [drugs.com]

- 9. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00378K [pubs.rsc.org]

Unveiling the Enigma of Urease-IN-9: A Search for a Novel Urease Inhibitor

A comprehensive search of scientific literature and public databases for a compound designated "Urease-IN-9" has yielded no specific information regarding its discovery, synthesis, or biological activity. This suggests that "Urease-IN-9" may be a compound that is not yet publicly disclosed, is part of a proprietary research program, or is designated by an internal, non-standardized name.

While a detailed technical guide on Urease-IN-9 cannot be provided due to the absence of available data, this document will serve as a foundational guide to the general principles of urease inhibition, including common experimental protocols and the signaling pathways involved. This information is presented to aid researchers, scientists, and drug development professionals in understanding the landscape of urease inhibitor discovery.

The Critical Role of Urease in Pathophysiology

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic activity is a significant virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[2][3] By producing ammonia, urease neutralizes the acidic environment of the stomach, allowing H. pylori to colonize the gastric mucosa.[3] Urease activity is also implicated in the formation of infection-induced urinary stones and contributes to hepatic encephalopathy and coma.[1]

The critical role of urease in the pathogenesis of these conditions has made it an attractive target for the development of novel therapeutics. The discovery and synthesis of potent and specific urease inhibitors are therefore of significant interest in medicinal chemistry.

General Methodologies in Urease Inhibitor Discovery

The discovery of novel urease inhibitors typically involves a combination of screening, synthesis, and characterization assays. The following sections outline the standard experimental protocols employed in this field.

Table 1: Quantitative Data for a Hypothetical Urease Inhibitor

As no data exists for Urease-IN-9, the following table illustrates how quantitative data for a novel urease inhibitor would typically be presented. The values are for illustrative purposes only.

| Compound ID | IC50 (µM) | Inhibition Kinetic | Method of Determination |

| Hypothetical-IN-1 | 15.2 ± 1.8 | Competitive | Spectrophotometric Assay |

| Hypothetical-IN-2 | 8.7 ± 0.9 | Mixed | Spectrophotometric Assay |

| Hypothetical-IN-3 | 22.1 ± 2.5 | Non-competitive | Spectrophotometric Assay |

| Thiourea (Standard) | 21.6 ± 2.2 | Competitive | Spectrophotometric Assay |

Experimental Protocols

Urease Activity Assay (Spectrophotometric)

A common method to determine urease activity and inhibition is the Berthelot-type reaction, which measures the concentration of ammonia produced.

-

Reagent Preparation:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Urea solution (e.g., 100 mM)

-

Urease enzyme solution (e.g., from Jack Bean)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite solution

-

-

Assay Procedure:

-

In a 96-well plate, add the buffer, urease enzyme solution, and the test inhibitor at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the urea solution.

-

Incubate for a further period (e.g., 30 minutes) at the same temperature.

-

Stop the reaction and develop the color by adding the phenol-nitroprusside and alkaline hypochlorite reagents.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Synthesis of a Hypothetical Urease Inhibitor

The synthesis of novel urease inhibitors is highly dependent on the chemical scaffold of interest. Below is a generalized workflow for the synthesis of a hypothetical inhibitor.

A generalized workflow for the synthesis of a hypothetical urease inhibitor.

Signaling and Mechanistic Pathways

The catalytic mechanism of urease involves a bi-nickel active site.[4] The two nickel ions are crucial for binding and activating the urea substrate for nucleophilic attack.[5]

Simplified schematic of the urease catalytic mechanism.

Urease inhibitors can act through various mechanisms, including:

-

Active-site directed: These inhibitors, often substrate analogs, bind to the nickel ions in the active site, preventing the binding of urea.

-

Mechanism-based: These compounds are converted into a reactive species by the enzyme, which then irreversibly inactivates it.

References

Urease-IN-9 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urease-IN-9, also identified as Compound 1e in seminal research, is a notable inhibitor of the urease enzyme, a critical virulence factor in various pathogenic bacteria, including Helicobacter pylori. With a half-maximal inhibitory concentration (IC50) in the micromolar range, this small molecule presents a promising scaffold for the development of novel therapeutics targeting urease-dependent pathogens. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of Urease-IN-9, including detailed experimental protocols for its study.

Chemical Structure and Properties

Urease-IN-9 is a synthetic compound with the systematic IUPAC name N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide . Its structure combines a uracil moiety with a biphenyl carboxamide group, which is crucial for its inhibitory activity.

Table 1: Chemical and Physical Properties of Urease-IN-9

| Property | Value |

| IUPAC Name | N-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide |

| Synonyms | Urease-IN-9, Compound 1e |

| Molecular Formula | C₂₁H₂₁N₃O₃ |

| Molecular Weight | 367.40 g/mol |

| CAS Number | Not available |

| Appearance | Solid (predicted) |

| Solubility | Soluble in DMSO and other organic solvents |

| IC₅₀ against Urease | 19.5 µM |

Mechanism of Action and Signaling Pathways

Urease-IN-9 functions as a direct inhibitor of the urease enzyme. The enzyme urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This reaction is pivotal for the survival of certain pathogens in acidic environments, such as H. pylori in the stomach, as the ammonia produced neutralizes gastric acid.

The precise inhibitory mechanism of Urease-IN-9 (e.g., competitive, non-competitive, or uncompetitive) has not been definitively established in publicly accessible literature. However, based on the structure of other urease inhibitors, it is hypothesized that the carbonyl groups and nitrogen atoms of the uracil and carboxamide moieties may chelate the nickel ions in the active site of the urease enzyme, thereby blocking substrate access and catalysis.

Logical Relationship of Urease Inhibition:

Caption: Logical flow demonstrating how Urease-IN-9 inhibits the urease enzyme, thereby preventing urea hydrolysis and subsequent pathogen survival.

Currently, there is no evidence to suggest that Urease-IN-9 directly modulates specific host signaling pathways. Its primary therapeutic action is believed to be the direct consequence of urease inhibition and the resulting impact on pathogen viability.

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of urease inhibitors like Urease-IN-9.

Synthesis of Urease-IN-9

The synthesis of Urease-IN-9 involves a multi-step process. A generalized synthetic workflow is depicted below. For specific reaction conditions, including reagents, solvents, temperatures, and purification methods, it is imperative to consult the primary scientific literature detailing the synthesis of biphenyl carboxamide derivatives.

Experimental Workflow for Synthesis:

Caption: A generalized workflow for the chemical synthesis of Urease-IN-9.

Urease Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of Urease-IN-9 is determined by measuring its effect on the rate of urea hydrolysis by purified urease (e.g., from Jack bean). A common method is the Berthelot (phenol-hypochlorite) reaction, which quantifies the ammonia produced.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Urease solution (e.g., from Jack bean, dissolved in phosphate buffer to a specific activity).

-

Urea solution (substrate, e.g., 100 mM in phosphate buffer).

-

Urease-IN-9 stock solution (dissolved in DMSO) and serial dilutions.

-

Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside).

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride from NaOCl).

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of varying concentrations of Urease-IN-9 solution.

-

Add 25 µL of urease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

-

Incubate for a specific duration (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

-

Incubate for a further period (e.g., 10 minutes) at room temperature to allow for color development.

-

-

Data Analysis:

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

Calculate the percentage of urease inhibition for each concentration of Urease-IN-9 compared to a control without the inhibitor.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Experimental Workflow for IC₅₀ Determination:

Caption: Step-by-step workflow for determining the IC₅₀ value of Urease-IN-9.

Conclusion and Future Directions

Urease-IN-9 is a promising urease inhibitor with a well-defined chemical structure and demonstrated in vitro activity. Its unique chemical scaffold offers opportunities for further structural modifications to enhance potency and improve pharmacokinetic properties. Future research should focus on elucidating the precise mechanism of inhibition through kinetic studies and structural biology (e.g., co-crystallization with urease). Furthermore, in vivo studies are warranted to evaluate its efficacy and safety in animal models of urease-dependent infections. This comprehensive technical guide serves as a foundational resource for researchers dedicated to the development of novel anti-urease therapeutics.

in vitro evaluation of Urease-IN-9

An In-depth Technical Guide on the In Vitro Evaluation of a Novel Urease Inhibitor: Urease-IN-9

Disclaimer: The following technical guide is a representative document illustrating the in vitro evaluation of a hypothetical urease inhibitor, designated "Urease-IN-9." The data presented herein is illustrative and intended to serve as a template for researchers, scientists, and drug development professionals. The experimental protocols and conceptual frameworks are based on established scientific literature regarding urease and its inhibitors.

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1][2] This enzymatic action can lead to a significant increase in local pH.[1][3] While urease plays a role in the nitrogen metabolism of various organisms, its activity is also implicated in the pathogenesis of several human diseases.[3][4][5] For instance, urease produced by Helicobacter pylori is a key virulence factor in the development of peptic ulcers and gastric cancer.[3][4] Similarly, urease from bacteria like Proteus mirabilis contributes to the formation of infection-induced urinary stones.[3][6] Consequently, the inhibition of urease activity presents a promising therapeutic strategy for managing these conditions. This document details the , a novel small molecule inhibitor of urease.

Quantitative Data Summary

The inhibitory potential and kinetic profile of Urease-IN-9 were assessed against urease from different sources. All quantitative data are summarized in the tables below.

Table 1: Urease Inhibitory Activity of Urease-IN-9

| Enzyme Source | IC₅₀ (µM) ± SD | Standard Inhibitor (Thiourea) IC₅₀ (µM) ± SD |

| Canavalia ensiformis (Jack Bean) | 15.2 ± 1.8 | 21.4 ± 2.1 |

| Helicobacter pylori | 10.8 ± 1.2 | 22.1 ± 1.9 |

| Proteus mirabilis | 12.5 ± 1.5 | 21.8 ± 2.3 |

Table 2: Enzyme Kinetic Parameters for Urease-IN-9 with Jack Bean Urease

| Parameter | Value |

| Inhibition Type | Competitive |

| Kᵢ (µM) | 8.9 |

| Michaelis Constant (Kₘ) (mM) | 3.21[2] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Urease Inhibition Assay (Berthelot Method)

This assay quantifies the amount of ammonia produced from urea hydrolysis by urease. The concentration of ammonia is determined spectrophotometrically.[6]

Materials:

-

Urease enzyme (e.g., from Jack Bean)

-

Urea solution (100 mM)

-

Phosphate buffer (pH 7.4)

-

Urease-IN-9 (test compound)

-

Thiourea (standard inhibitor)[3]

-

Phenol reagent (Reagent 1)

-

Alkaline hypochlorite (Reagent 2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Urease-IN-9 and the standard inhibitor (thiourea) in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound or standard inhibitor solution to each well. For the control, add 25 µL of phosphate buffer.

-

Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and start the color development by adding 50 µL of Reagent 1 followed by 50 µL of Reagent 2 to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme Kinetics Analysis

To determine the mode of inhibition, the urease activity is measured at various concentrations of the substrate (urea) in the presence and absence of the inhibitor.

Procedure:

-

Set up reaction mixtures as described in the urease inhibition assay.

-

Use a fixed concentration of Urease-IN-9 (e.g., near its IC₅₀ value).

-

Vary the concentration of the substrate (urea) in a range around the Kₘ value (e.g., 0.5 to 10 mM).

-

Measure the initial reaction rates (v₀) for each substrate concentration, both with and without the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]).

-

Analyze the plot to determine the type of inhibition (competitive, non-competitive, or uncompetitive) and calculate the inhibition constant (Kᵢ).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of Urease-IN-9 on the viability of a relevant cell line (e.g., a human gastric epithelial cell line for an inhibitor targeting H. pylori urease).

Materials:

-

Human gastric epithelial cells (e.g., AGS)

-

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Urease-IN-9

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of Urease-IN-9. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the plate for another 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Diagrams illustrating key pathways and workflows are provided below.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 3. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

- 6. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Urease and its Inhibitors

Disclaimer: Preliminary searches for a specific compound designated "Urease-IN-9" have not yielded information on a known molecule with this identifier. The following guide provides a comprehensive overview of the enzyme urease and the principles of its inhibition, which is likely the underlying subject of interest for researchers, scientists, and drug development professionals.

Introduction to Urease

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This enzymatic reaction is pivotal in the nitrogen cycle, allowing organisms to utilize urea as a nitrogen source.[3] Ureases are found in a wide array of organisms, including bacteria, archaea, fungi, plants, and some invertebrates.[1]

The hydrolysis of urea proceeds in two stages. Initially, urea is broken down into carbamic acid and one molecule of ammonia. Subsequently, the unstable carbamic acid spontaneously hydrolyzes to form a second molecule of ammonia and carbonic acid.[1] The production of ammonia, a weak base, leads to an increase in the pH of the surrounding environment.[1][2]

From a medical and agricultural perspective, the activity of urease can be problematic. In clinical settings, urease produced by pathogenic bacteria, such as Helicobacter pylori and Proteus mirabilis, is a significant virulence factor. H. pylori utilizes urease to neutralize gastric acid, enabling its survival in the stomach and contributing to gastritis and peptic ulcers.[2] In the urinary tract, urease-producing bacteria can lead to the formation of infection-induced urinary stones.[2] In agriculture, the rapid breakdown of urea-based fertilizers by soil ureases results in nitrogen loss through ammonia volatilization, reducing fertilizer efficiency and causing environmental concerns.[4]

Urease: Structure and Catalytic Mechanism

The structure of urease can vary between organisms, but the active site is highly conserved. Bacterial ureases are typically multimeric complexes of two or three different subunits, while plant and fungal ureases are often composed of identical subunits.[1][2]

The active site, located in the alpha subunit, features a binuclear nickel center, with the two Ni(II) ions being crucial for catalysis.[1][2][3] These nickel ions are bridged by a carbamylated lysine residue and a hydroxide ion.[3] The coordination sphere of the nickel ions is completed by several other amino acid residues, including histidines and an aspartate.[3]

The catalytic mechanism of urease involves the coordinated action of the two nickel ions. One nickel ion binds and activates the urea molecule, while the other activates a water molecule, which then acts as the nucleophile to attack the carbonyl carbon of urea.[1] This leads to the formation of a tetrahedral intermediate that subsequently breaks down to release ammonia and carbamate.[3]

Caption: Generalized mechanism of urease-catalyzed urea hydrolysis.

Urease Inhibitors: Classification and Mechanism of Action

Urease inhibitors are compounds that can reduce or block the catalytic activity of urease. They are of significant interest for the development of new drugs to treat infections by urease-producing bacteria and to improve the efficiency of nitrogen fertilizers.[4][5] These inhibitors can be broadly classified into two main categories: active site-directed and mechanism-based inhibitors.[5][6]

-

Active Site-Directed (Substrate-like) Inhibitors: These compounds typically have a structural resemblance to urea and compete with it for binding to the active site. They often interact with the nickel ions in the active site, preventing the binding and subsequent hydrolysis of urea.[5][6]

-

Mechanism-Based Inhibitors: These inhibitors are generally unreactive until they are catalytically converted by urease into a reactive form that then irreversibly inactivates the enzyme.

Many urease inhibitors function by chelating the nickel ions in the active site through functional groups containing electronegative atoms like oxygen, nitrogen, or sulfur.[5]

Quantitative Data on Urease Inhibitors

The potency of urease inhibitors is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC₅₀ value indicates a more potent inhibitor.

| Inhibitor Class | Example Compound | Source Organism of Urease | IC₅₀ (µM) | Reference(s) |

| Hydroxamic Acids | Acetohydroxamic acid (AHA) | Canavalia ensiformis (Jack bean) | ~42 | [7] |

| Acetohydroxamic acid (AHA) | Proteus mirabilis | ~21 | [8] | |

| Urea Derivatives | Hydroxyurea | Canavalia ensiformis (Jack bean) | ~100 | [7] |

| Phosphoroamides | N-(n-butyl)thiophosphoric triamide (NBPT) | Not Specified | Potent inhibitor | |

| Phenylphosphorodiamidate (PPD) | Not Specified | Potent inhibitor | ||

| Thiourea Derivatives | Thiourea | Canavalia ensiformis (Jack bean) | ~21.86 | [9] |

| 1-acyl-3-arylthioureas | Canavalia ensiformis (Jack bean) | Varies (some in low µM range) | [10] | |

| Flavonoids | Quercetin | Proteus mirabilis | ~4.0 | [8] |

| Baicalin | Helicobacter pylori | Potent inhibitor | [11] | |

| Metal Complexes | Copper (II) complexes | Not Specified | 0.46 - 41.1 | [12] |

| Silver (I) complexes | Not Specified | 0.66 - 1.10 | [12] | |

| Barbituric Acid Derivatives | Various derivatives | Not Specified | 0.69 - 2.47 | [9] |

| Hydrazone Derivatives | 2-quinolone-4-thiazolidinone derivatives | Not Specified | 0.46 - 27.1 | [9] |

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the urease enzyme.

Experimental Protocol: Urease Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against urease. This method is based on the quantification of ammonia produced, often using the Berthelot (indophenol) method, which results in a colored product that can be measured spectrophotometrically.[13]

5.1. Materials and Reagents

-

Urease enzyme (e.g., from Jack bean, Canavalia ensiformis)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Urea solution (e.g., 100 mM in buffer)

-

Test inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard urease inhibitor (e.g., thiourea or acetohydroxamic acid)

-

Phenol reagent (e.g., 1% w/v phenol and 0.005% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 0.5% w/v sodium hydroxide and 0.1% active chloride sodium hypochlorite)

-

96-well microtiter plate

-

Microplate reader

5.2. Assay Procedure

-

Preparation of Reaction Mixtures:

-

In a 96-well plate, add 25 µL of the test inhibitor solution at various concentrations.

-

For the positive control, add a known urease inhibitor.

-

For the negative control (uninhibited enzyme activity), add 25 µL of the solvent used to dissolve the inhibitor.

-

Add 25 µL of the urease enzyme solution to each well.

-

Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of the Enzymatic Reaction:

-

Add 50 µL of the urea solution to each well to start the reaction.

-

Incubate the plate at the same temperature for another defined period (e.g., 30 minutes).

-

-

Quantification of Ammonia Production:

-

Stop the enzymatic reaction and develop the color by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.

-

Incubate the plate at room temperature for a set time (e.g., 10 minutes) to allow for color development.

-

-

Measurement and Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.

-

The percentage of inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Negative Control)] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: A generalized experimental workflow for screening urease inhibitors.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Urease: Structure, Function, and Applications Explained [vedantu.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. cottoninfo.com.au [cottoninfo.com.au]

- 5. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study [mdpi.com]

- 8. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Exploring the Chemical Space of Urease Inhibitors to Extract Meaningful Trends and Drivers of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview: metal-based inhibitors of urease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Urease-IN-9: A Technical Guide to a Novel Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, plays a crucial role in the pathogenesis of various diseases, particularly those associated with Helicobacter pylori and Proteus mirabilis. By catalyzing the hydrolysis of urea to ammonia and carbon dioxide, urease elevates the local pH, enabling pathogen survival in acidic environments like the stomach and contributing to the formation of infection-induced urinary stones. The inhibition of urease is, therefore, a key therapeutic strategy for combating these pathogens. This document provides a comprehensive technical overview of Urease-IN-9 (also referred to as Compound 1e), a novel urease inhibitor identified as a potent agent against Jack bean urease.

Quantitative Data on Inhibitory Activity

Urease-IN-9 has demonstrated significant inhibitory activity against Jack bean urease. The quantitative data for Urease-IN-9 and its analogs from the primary research are summarized below for comparative analysis.

| Compound ID | Structure | % Inhibition (at 0.5 mM) | IC50 (µM) |

| Urease-IN-9 (1e) | 1-(4-Nitrophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 91.9 ± 0.98 | 19.5 |

| 1a | 1-(4-Methylphenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 85.2 ± 1.2 | 35.6 |

| 1b | 1-(4-Bromophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 88.4 ± 0.85 | 29.3 |

| 1c | 1-(4-Chlorophenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 81.2 ± 0.52 | 41.2 |

| 1d | 1-(4-Methoxyphenylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 75.6 ± 0.91 | 55.8 |

| 1f | 1-(2-Naphthylsulfonyl)-3-methyl-1H-pyrazol-5(4H)-one | 79.3 ± 0.63 | 48.7 |

| Thiourea (Standard) | Thiourea | 98.2 ± 0.15 | 21.6 |

Experimental Protocols

The following section details the methodology for the in-vitro urease inhibition assay used to evaluate Urease-IN-9.

In-Vitro Urease Inhibition Assay

The urease inhibitory activity of Urease-IN-9 and its analogs was assessed using the indophenol method with the following protocol:

-

Enzyme and Substrate Preparation:

-

A stock solution of Jack bean urease was prepared in phosphate buffer (pH 7.0).

-

A urea stock solution was also prepared in phosphate buffer.

-

-

Assay Mixture Preparation:

-

25 µL of Jack bean urease solution was mixed with 55 µL of phosphate buffer containing 100 mM urea.

-

5 µL of the test compound (dissolved in DMSO) was added to the mixture.

-

The mixture was incubated at 37°C for 15 minutes.

-

-

Ammonia Quantification:

-

After incubation, 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) and 70 µL of alkali reagent (0.5% w/v sodium hydroxide and 0.1% active chloride NaClO) were added to the assay mixture.

-

The mixture was incubated at 37°C for a further 50 minutes to allow for color development.

-

-

Data Acquisition:

-

The absorbance of the resulting indophenol blue was measured at 630 nm using a microplate reader.

-

Thiourea was used as the standard inhibitor.

-

The percentage inhibition was calculated using the formula: % Inhibition = 100 - ((OD_test / OD_control) * 100)

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the in-vitro urease inhibition assay.

Understanding the Inhibitory Kinetics of Urease-IN-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH. This enzymatic activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections. Consequently, the inhibition of urease activity presents a promising therapeutic strategy for combating these infections. This technical guide focuses on the inhibitory kinetics of Urease-IN-9, a compound identified as a urease inhibitor.

Quantitative Inhibitory Data

Urease-IN-9, also referred to as Compound 1e, has been identified as an inhibitor of urease. The publicly available data on its inhibitory potency is summarized in the table below. It is important to note that detailed information regarding the specific type of urease (e.g., from Jack bean or a specific bacterial species), the mode of inhibition, and the inhibition constant (Ki) are not available in the public domain.

| Inhibitor | IC50 (µM) | Inhibition Type | Ki (µM) | Urease Source |

| Urease-IN-9 (Compound 1e) | 19.5[1][2] | Not Reported | Not Reported | Not Reported |

Table 1: Inhibitory Potency of Urease-IN-9. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the urease enzyme by 50%.

Experimental Protocols: Urease Inhibition Assay

While the specific protocol used to determine the IC50 of Urease-IN-9 is not documented in publicly accessible literature, a common and widely accepted method for assessing urease inhibition is the Berthelot (phenol-hypochlorite) assay. This colorimetric method quantifies the amount of ammonia produced from the enzymatic hydrolysis of urea. A detailed, representative protocol is provided below.

Principle: Urease catalyzes the conversion of urea to ammonia. The ammonia produced is then reacted with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity. The inhibitory effect of a compound is determined by measuring the reduction in ammonia production in its presence.

Materials and Reagents:

-

Urease enzyme (e.g., from Jack bean)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent (e.g., 5% w/v phenol in 0.025% w/v sodium nitroprusside)

-

Alkaline hypochlorite solution (e.g., 2.5% w/v sodium hypochlorite in 0.5 M sodium hydroxide)

-

Test inhibitor (Urease-IN-9)

-

Standard urease inhibitor (e.g., Thiourea)

-

96-well microplate

-

Microplate reader

Assay Procedure:

-

Preparation of Solutions: Prepare stock solutions of the urease enzyme, urea, and the test inhibitor in the appropriate buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined volume of the urease enzyme solution to each well. Subsequently, add varying concentrations of the test inhibitor (Urease-IN-9) to the respective wells. Include a positive control (with a known urease inhibitor like thiourea) and a negative control (with buffer or solvent instead of the inhibitor).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add a defined volume of the urea solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at the same controlled temperature for a defined period (e.g., 30-60 minutes).

-

Color Development: Stop the enzymatic reaction and initiate the color development by adding the phenol reagent followed by the alkaline hypochlorite solution to each well.

-

Final Incubation: Incubate the plate at room temperature or a slightly elevated temperature (e.g., 37-50°C) for a set time (e.g., 10-30 minutes) to allow for complete color development.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 625 and 640 nm) using a microplate reader.

-

Calculation of Percent Inhibition: The percentage of urease inhibition is calculated using the following formula:

% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] * 100

-

Determination of IC50: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Workflow of a Urease Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of a compound against the urease enzyme using a colorimetric assay.

Caption: General workflow of a urease inhibition assay.

General Mechanism of Urease Action

The diagram below outlines the catalytic hydrolysis of urea by urease, a process that Urease-IN-9 is intended to inhibit.

Caption: Simplified mechanism of urea hydrolysis by urease.

Conclusion

Urease-IN-9 has been identified as a urease inhibitor with an IC50 of 19.5 µM. While this provides a quantitative measure of its potency, a comprehensive understanding of its inhibitory kinetics requires further investigation to determine its mode of action and its inhibition constant (Ki) against various urease isozymes. The experimental protocol and visualizations provided in this guide offer a foundational understanding of the methodologies used to assess urease inhibitors and the enzymatic process they target. Further research into the specific interactions of Urease-IN-9 with the urease active site will be invaluable for its development as a potential therapeutic agent.

References

Therapeutic Potential of Urease Inhibitors: A Technical Guide for Drug Development

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide[1][2][3]. This enzymatic activity is a key virulence factor for a variety of pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, as well as some fungi[1][4]. By generating ammonia, these microorganisms can increase the pH of their local environment, allowing them to survive in acidic conditions such as the stomach or contributing to the formation of infection-induced urinary stones[1][3][4][5]. The critical role of urease in the pathogenesis of several diseases makes it an attractive target for therapeutic intervention.

While the specific compound "Urease-IN-9" is not documented in publicly available scientific literature, this guide provides a comprehensive overview of the therapeutic potential of urease inhibitors. It is intended for researchers, scientists, and drug development professionals who are engaged in the discovery and evaluation of novel urease inhibitors. The principles, protocols, and data presented herein offer a framework for assessing the potential of new chemical entities targeting urease.

Mechanism of Action of Urease

Urease is a highly efficient enzyme, accelerating the hydrolysis of urea by a factor of at least 10^14 compared to the uncatalyzed reaction[2][3]. The active site of most bacterial and plant ureases contains a binuclear nickel center, which is crucial for its catalytic activity[1][2][6]. The two nickel ions are bridged by a carbamylated lysine residue[7].

The catalytic mechanism involves the coordination of the urea molecule to the nickel ions, followed by a nucleophilic attack by a water molecule, leading to the formation of ammonia and carbamate. The carbamate then spontaneously decomposes to form another molecule of ammonia and carbon dioxide[1][2].

Therapeutic Rationale for Urease Inhibition

The inhibition of urease activity has significant therapeutic potential in several clinical contexts:

-

Helicobacter pylori Infection: H. pylori utilizes urease to neutralize gastric acid, allowing it to colonize the stomach lining. This colonization is a primary cause of peptic ulcers, gastritis, and is a risk factor for gastric cancer[1][3][4]. Inhibiting urease would impair the bacterium's ability to survive in the stomach, making it more susceptible to eradication by antibiotics and the host immune system.

-

Urolithiasis and Catheter Blockage: Urease-producing bacteria, particularly Proteus mirabilis, are a common cause of urinary tract infections (UTIs) that can lead to the formation of struvite and apatite kidney stones[5][8]. The ammonia produced by urease raises urine pH, causing the precipitation of these salts. This process can also lead to the blockage of urinary catheters in long-term catheterized patients[5][8]. Urease inhibitors can prevent the rise in urinary pH, thereby preventing stone formation and catheter encrustation[5].

-

Hepatic Encephalopathy: In patients with liver cirrhosis, ammonia produced by urease-positive gut bacteria can enter the systemic circulation and cross the blood-brain barrier, leading to hepatic encephalopathy[1][9]. Urease inhibitors could reduce the production of ammonia in the gut, representing a potential adjunctive therapy for this condition.

Quantitative Data on Representative Urease Inhibitors

A variety of compounds have been investigated for their urease inhibitory activity. The following table summarizes the inhibitory concentrations (IC50) for some well-known urease inhibitors against urease from different sources. This data provides a benchmark for evaluating the potency of new inhibitors like "Urease-IN-9".

| Inhibitor | Source of Urease | IC50 (µM) | Inhibition Type | Reference |

| Acetohydroxamic Acid (AHA) | Proteus mirabilis | ~50-100 | Competitive | [5],[8] |

| Canavalia ensiformis (Jack Bean) | Varies | Competitive | [5] | |

| Thiourea | Sporosarcina pasteurii | - | Competitive | [8] |

| Quercetin | Helicobacter pylori | - | Competitive | [4] |

| Camphene | Urease | 0.147 µg/mL | Competitive | [9] |

| Ebselen | Helicobacter pylori | - | - | [10] |

| Baicalin | Helicobacter pylori | - | - | [10] |

Note: IC50 values can vary significantly depending on the assay conditions and the source of the urease enzyme.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of potential urease inhibitors.

In Vitro Urease Activity Assay (Berthelot Method)

This protocol measures the amount of ammonia produced by the hydrolysis of urea, which is a direct measure of urease activity.

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Urea solution (e.g., 100 mM in phosphate buffer)

-

Urease enzyme (e.g., from Jack Bean or bacterial lysate)

-

Test inhibitor solution (at various concentrations)

-

Phenol-nitroprusside reagent

-

Alkaline hypochlorite reagent

-

Ammonium chloride (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of ammonium chloride.

-

In a 96-well plate, add 25 µL of phosphate buffer, 10 µL of the test inhibitor solution (or vehicle control), and 10 µL of the urease enzyme solution.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and develop the color by adding 40 µL of phenol-nitroprusside reagent followed by 40 µL of alkaline hypochlorite reagent to each well.

-

Incubate at 37°C for 30 minutes for color development.

-

Measure the absorbance at a wavelength of 625-670 nm using a microplate reader[11].

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Kinetic Analysis of Urease Inhibition

This protocol is used to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Procedure:

-

Perform the urease activity assay as described above.

-

Vary the concentration of the substrate (urea) while keeping the concentration of the inhibitor constant.

-

Repeat the experiment with several different fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).

-

The pattern of the lines on the plot will indicate the type of inhibition[9]. For example, in competitive inhibition, the lines will intersect on the y-axis.

Whole-Cell Urease Activity Assay

This assay assesses the ability of an inhibitor to penetrate the bacterial cell wall and inhibit intracellular urease.

Materials:

-

Urease-positive bacterial strain (e.g., P. mirabilis, H. pylori)

-

Appropriate bacterial growth medium

-

Urea broth with a pH indicator (e.g., phenol red)

-

Test inhibitor solution

Procedure:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the urea broth containing the pH indicator.

-

Add the test inhibitor at various concentrations to the cell suspension.

-

Incubate the cultures at 37°C and monitor the color change of the pH indicator over time. A lack of color change (or a delayed change) in the presence of the inhibitor indicates urease inhibition.

-

The minimum inhibitory concentration (MIC) for urease activity can be determined.

Visualization of Workflows and Pathways

Workflow for Screening and Characterization of a Novel Urease Inhibitor

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a new urease inhibitor.

Pathological Consequences of H. pylori Urease Activity

This diagram shows the central role of urease in the pathogenesis of H. pylori infection.

Conclusion

Urease inhibitors represent a promising therapeutic strategy for a range of medical conditions, from common infections to metabolic disorders. The development of novel, potent, and safe urease inhibitors requires a systematic approach, including robust in vitro and in vivo testing. This guide provides a foundational framework for researchers and drug developers to advance their work in this important field. While "Urease-IN-9" remains an uncharacterized entity in the public domain, the methodologies and data presented here are directly applicable to its evaluation and the broader quest for effective urease-targeted therapies. Future research should focus on developing inhibitors with high specificity and favorable pharmacokinetic profiles to maximize therapeutic efficacy while minimizing potential side effects.

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. Ureases: Historical aspects, catalytic, and non-catalytic properties – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. ICS 2022 Abstract #514 Rational drug design to identify a new urease inhibitor to treat urinary catheter blockage. [ics.org]

- 9. Urease Inhibitory Kinetic Studies of Various Extracts and Pure Compounds from Cinnamomum Genus [mdpi.com]

- 10. Frontiers | The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression [frontiersin.org]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for a Novel Urease Inhibitor: Urease-IN-9

Disclaimer: No specific experimental protocol for a compound designated "Urease-IN-9" was found in the public domain. The following application notes and protocols are a generalized guide for the experimental characterization of a novel urease inhibitor, hypothetically named Urease-IN-9, based on established methodologies for urease inhibitor screening and evaluation.

Application Notes

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as peptic ulcers, urinary tract infections, and the formation of infection-induced urinary stones.[1][3][4] The development of potent and specific urease inhibitors is therefore a key therapeutic strategy to combat these pathogens.

Urease-IN-9 is presented here as a hypothetical novel small molecule inhibitor of urease. These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to characterize the in vitro and cellular activity of Urease-IN-9 or other novel urease inhibitors. The described assays are designed to determine the inhibitory potency, mechanism of action, and cellular efficacy of such compounds.

General Experimental Workflow for a Novel Urease Inhibitor

The characterization of a novel urease inhibitor like Urease-IN-9 typically follows a multi-step experimental workflow. This process begins with the initial determination of its inhibitory activity against purified enzyme, followed by kinetic studies to elucidate the mechanism of inhibition, and finally, evaluation of its efficacy in a cellular context using urease-producing bacteria.

Caption: General experimental workflow for the characterization of a novel urease inhibitor.

Experimental Protocols

In Vitro Urease Activity Assay (Berthelot Method)

This protocol describes the determination of urease activity by measuring the amount of ammonia produced from the hydrolysis of urea. The Berthelot method is a colorimetric assay where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue indophenol dye, which can be quantified spectrophotometrically.[2][5]

Table 1: Reagents and Conditions for In Vitro Urease Activity Assay

| Parameter | Value/Description |

| Enzyme Source | Jack Bean Urease (Type IX) |

| Substrate | Urea |

| Buffer | Phosphate buffer (e.g., 100 mM, pH 7.4) |

| Detection Method | Berthelot Reagents |

| Wavelength | 625-670 nm |

| Temperature | 37°C |

| Incubation Time | 15-30 minutes |

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH.

-

Urease Solution: Prepare a stock solution of Jack Bean Urease in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate.

-

Urea Solution (100 mM): Dissolve urea in phosphate buffer.

-

Urease-IN-9 Stock Solution: Prepare a stock solution of Urease-IN-9 in a suitable solvent (e.g., DMSO).

-

Phenol Reagent (Reagent A): 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.

-

Alkaline Hypochlorite Reagent (Reagent B): 2.5% (w/v) sodium hydroxide and 0.21% (w/v) sodium hypochlorite in water.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of phosphate buffer.

-

Add 5 µL of various concentrations of Urease-IN-9 (or solvent control).

-

Add 10 µL of urease solution and incubate for 10 minutes at 37°C.

-

To initiate the reaction, add 10 µL of urea solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction by adding 50 µL of Reagent A.

-

Add 50 µL of Reagent B and mix well.

-

Incubate at 37°C for 20 minutes for color development.

-

Measure the absorbance at 625 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of urease inhibition for each concentration of Urease-IN-9 using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Caption: Workflow of the Berthelot method for ammonia detection.

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is determined by testing a range of inhibitor concentrations in the in vitro urease activity assay.

Table 2: Experimental Parameters for IC50 Determination

| Parameter | Description |

| Inhibitor | Urease-IN-9 |

| Concentration Range | Typically a serial dilution (e.g., 0.01 µM to 100 µM) |

| Control | No inhibitor (solvent only) |

| Data Analysis | Non-linear regression (log(inhibitor) vs. response) |

Protocol:

-

Perform the in vitro urease activity assay as described above with a range of Urease-IN-9 concentrations.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Kinetic Studies for Mechanism of Inhibition

Kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of Urease-IN-9. This is achieved by measuring the initial reaction velocities at various substrate (urea) and inhibitor concentrations.

Table 3: Parameters for Urease Kinetic Studies

| Parameter | Description |

| Substrate Concentrations | A range of concentrations bracketing the Km value of urease for urea. |

| Inhibitor Concentrations | Typically 0, 0.5 x IC50, 1 x IC50, and 2 x IC50 of Urease-IN-9. |

| Data Analysis | Lineweaver-Burk, Dixon, or Cornish-Bowden plots. |

Protocol:

-

Perform the in vitro urease activity assay with varying concentrations of urea and fixed concentrations of Urease-IN-9.

-

Measure the initial reaction rates (V₀).

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or other kinetic models to determine the mechanism of inhibition by observing the effect of the inhibitor on Vmax and Km.

Caption: Simplified representation of different urease inhibition mechanisms.

Cellular Urease Inhibition Assay

This assay evaluates the ability of Urease-IN-9 to inhibit urease activity in a whole-cell context, which provides insights into its cell permeability and efficacy against the enzyme in its native environment. A common model is the use of Proteus mirabilis, a bacterium implicated in urinary tract infections.[5]

Table 4: Reagents and Conditions for Cellular Urease Assay

| Parameter | Value/Description |

| Bacterial Strain | Proteus mirabilis (or Helicobacter pylori) |

| Growth Medium | Luria-Bertani (LB) broth or other suitable medium |

| Assay Medium | Phosphate buffer or saline |

| Incubation Conditions | 37°C with shaking |

| Detection Method | Measurement of ammonia production (e.g., Berthelot method) |

Protocol:

-

Bacterial Culture:

-

Grow P. mirabilis overnight in LB broth at 37°C with shaking.

-

Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD600 of 1.0).

-

-

Cellular Assay:

-

In a 96-well plate, add the bacterial suspension.

-

Add various concentrations of Urease-IN-9 and incubate for a defined period (e.g., 30-60 minutes) to allow for compound uptake.

-

Initiate the urease reaction by adding a urea solution.

-

Incubate at 37°C for a specified time.

-

Pellet the bacteria by centrifugation.

-

Transfer the supernatant to a new plate and measure the ammonia concentration using the Berthelot method as described in the in vitro assay protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition and determine the cellular IC50 value for Urease-IN-9.

-

By following these detailed protocols, researchers can effectively characterize the inhibitory properties of novel compounds like the hypothetical Urease-IN-9, providing crucial data for the development of new therapeutics targeting urease-dependent pathogens.

References

Application Notes and Protocols for Urease-IN-9

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Urease-IN-9 is a potent, selective inhibitor of the urease enzyme. Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to an increase in local pH.[1][2] This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori and Proteus mirabilis, contributing to conditions such as gastritis, peptic ulcers, and urinary tract infections.[3][4] In agriculture, urease activity in soil leads to substantial nitrogen loss from urea-based fertilizers through ammonia volatilization.[5][6] Urease-IN-9 offers a valuable tool for researchers studying the role of urease in various pathological and environmental processes and for the development of novel therapeutics and more efficient agricultural products.

These application notes provide detailed protocols for the use of Urease-IN-9 in common laboratory assays to characterize its inhibitory effects on urease activity.

Mechanism of Action

Urease catalyzes the hydrolysis of urea in a two-step process. Initially, urea is hydrolyzed to carbamate and one molecule of ammonia. The unstable carbamate then spontaneously decomposes to form a second molecule of ammonia and carbonic acid.[1][3] The production of ammonia, a weak base, results in an increase in the pH of the surrounding environment.[1]

Urease-IN-9 is hypothesized to act as an active-site-directed inhibitor. It is believed to interact with the nickel ions in the urease active site, thereby preventing the binding and subsequent hydrolysis of urea.[7] The precise binding mode and kinetics of inhibition (e.g., competitive, non-competitive, or mixed) can be determined through enzyme kinetic studies as described in the protocols below.

Figure 1: Simplified signaling pathway of urease catalysis and its inhibition by Urease-IN-9.

Quantitative Data Summary

The inhibitory potency of Urease-IN-9 against Jack bean urease (a commonly used model enzyme) is summarized below. For comparison, data for known urease inhibitors are also provided.

| Compound | IC₅₀ (µM) | Type of Inhibition | Reference Standard |

| Urease-IN-9 | User Determined | User Determined | - |

| Thiourea | 20.8 - 23.0 | Competitive | Standard Inhibitor |

| Acetohydroxamic Acid (AHA) | ~100 | - | Clinically Used Drug |

| Cefadroxil | 21.35 ± 0.64 | - | Reference Compound |

| Levofloxacin | 7.24 ± 0.29 | - | Reference Compound |

Table 1: Comparative IC₅₀ values of Urease-IN-9 and other known urease inhibitors. IC₅₀ values for reference compounds are sourced from published literature.[8][9][10]

Experimental Protocols

In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol describes the determination of the inhibitory activity of Urease-IN-9 against urease by quantifying the amount of ammonia produced. The Berthelot method is a colorimetric assay where ammonia reacts with phenol and hypochlorite to form a blue indophenol dye.[2][11]

Materials:

-

Urease-IN-9

-

Urease from Jack bean (Canavalia ensiformis)

-

Urea

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Phenol reagent (e.g., 5% w/v phenol, 0.025% w/v sodium nitroprusside)

-

Alkali reagent (e.g., 2.5% w/v sodium hydroxide, 0.21% w/v sodium hypochlorite)

-

Ammonium chloride (for standard curve)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Urease-IN-9 in a suitable solvent (e.g., DMSO or water).

-

Prepare a series of dilutions of Urease-IN-9 in phosphate buffer.

-

Prepare a solution of Jack bean urease (e.g., 10 U/mL) in phosphate buffer.

-

Prepare a substrate solution of urea (e.g., 100 mM) in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.

-

Add 25 µL of the various dilutions of Urease-IN-9 to the test wells.

-

Add 25 µL of buffer (for the positive control) or a standard inhibitor like thiourea (for comparison) to the respective control wells.

-

Add 25 µL of the urease enzyme solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 50 µL of the urea substrate solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Detection:

-

Data Analysis:

-

Prepare a standard curve using known concentrations of ammonium chloride.

-

Calculate the concentration of ammonia produced in each well.

-

Determine the percentage of urease inhibition for each concentration of Urease-IN-9 using the following formula: % Inhibition = [(Absorbance of Positive Control - Absorbance of Test) / Absorbance of Positive Control] x 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

References

- 1. Urease - Wikipedia [en.wikipedia.org]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urease - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ureaknowhow.com [ureaknowhow.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

Application Notes and Protocols for Urease Activity Measurement Using a Urease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urease (EC 3.5.1.5) is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[1][2] This reaction leads to an increase in local pH.[1][2] In clinical and agricultural contexts, the activity of urease can be problematic. For instance, urease produced by bacteria like Helicobacter pylori is a key virulence factor in the pathogenesis of gastritis and peptic ulcers.[3][4] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil microbial urease leads to significant nitrogen loss and environmental pollution.[2]

The development of urease inhibitors is therefore a critical area of research in medicine and agriculture. These inhibitors can serve as potential therapeutics for infections caused by urease-producing bacteria or as additives to fertilizers to improve nitrogen use efficiency. This document provides a detailed protocol for measuring urease activity and evaluating the efficacy of urease inhibitors in vitro.

Principle of Urease Activity Measurement

The most common methods for determining urease activity rely on the quantification of ammonia produced from the hydrolysis of urea. The Berthelot (phenol-hypochlorite) method is a sensitive and widely used colorimetric assay for this purpose. In this reaction, ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, the absorbance of which can be measured spectrophotometrically.[2][5]

Quantitative Data for Representative Urease Inhibitors

While specific data for Urease-IN-9 is unavailable, the following tables summarize the inhibitory potency (IC₅₀ values) and kinetic parameters for some well-characterized urease inhibitors to serve as a reference.

Table 1: IC₅₀ Values of Common Urease Inhibitors

| Inhibitor | IC₅₀ (µM) | Source Organism of Urease | Reference |

| Thiourea | 21.37 ± 1.76 | Jack Bean | [6] |

| Acetohydroxamic Acid (AHA) | 2.5 mM (2500 µM) | Helicobacter pylori | [7] |

| Ebselen | 0.06 mM (60 µM) | Helicobacter pylori | [7] |

| Baicalin | 8 mM (8000 µM) | Helicobacter pylori | [7] |

| Quercetin | Varies | Various | [8] |

| N,N′-Bis(3-pyridinylmethyl)thiourea (Bis-TU) | Varies | Proteus mirabilis | [8] |

Table 2: Kinetic Parameters of Urease and its Inhibition

| Enzyme/Inhibitor | Kₘ (mM) | Inhibition Type | Kᵢ (mM) | Reference |

| Jack Bean Urease | 3.21 | - | - | [9][10] |

| Jack Bean Urease with Baicalin | 2.52 ± 0.12 | Non-competitive | 1.47 x 10⁻⁴ (overall) | [3] |

| Jack Bean Urease with Ofloxacin | - | Competitive | - | |

| Jack Bean Urease with Levofloxacin | - | Competitive | - |

Experimental Protocols

Materials and Reagents

-

Urease enzyme (e.g., from Jack Bean, Canavalia ensiformis)

-

Urea

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Urease inhibitor (e.g., Urease-IN-9)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Reagent A (Phenol Reagent): 106 mM phenol and 191 µM sodium nitroprusside in aqueous solution.[8]

-

Reagent B (Alkaline Hypochlorite Reagent): 125 mM sodium hydroxide and 125 mM sodium hypochlorite in aqueous solution.[8]

-

96-well microtiter plates

-

Microplate reader

-

Incubator

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of urease in phosphate buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Solution: Prepare a stock solution of urea in phosphate buffer (e.g., 50 mM).[8]

-

Inhibitor Solutions: Dissolve the urease inhibitor in DMSO to prepare a high-concentration stock solution. Prepare serial dilutions of the inhibitor in DMSO.

Urease Inhibition Assay Protocol (Berthelot Method)

This protocol is adapted from established methods for determining urease inhibition.[8]

-

Assay Setup:

-

In a 96-well plate, add 10 µL of the test inhibitor solution (or DMSO for the control).

-

Add 10 µL of the urease enzyme solution to each well.

-

Mix and pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[8]

-

-

Initiation of Reaction:

-

Add 20 µL of the urea substrate solution to each well to start the enzymatic reaction.

-

Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.[8]

-

-

Termination and Color Development:

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength between 630-700 nm (typically 670 nm) using a microplate reader.[5]

-

-

Controls:

-

Positive Control: Contains enzyme, substrate, and DMSO (no inhibitor). This represents 100% enzyme activity.

-

Negative Control (Blank): Contains buffer instead of the enzyme solution. This is used to subtract the background absorbance.

-

Data Analysis

-

Calculate the Percentage of Inhibition:

-

The percentage of urease inhibition for each concentration of the inhibitor can be calculated using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Positive Control)] x 100

-

-

Determine the IC₅₀ Value:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of urease activity, can be determined by non-linear regression analysis of the dose-response curve.

-

Visualizations

Urease Catalytic Mechanism

Caption: Generalized mechanism of urea hydrolysis by urease and its inhibition.

Experimental Workflow for Urease Inhibitor Screening

Caption: Workflow for screening and evaluating urease inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Urease - Wikipedia [en.wikipedia.org]

- 3. Bacterial Urease and its Role in Long-Lasting Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlas-medical.com [atlas-medical.com]

- 6. fishersci.com [fishersci.com]

- 7. 尿素酶 来源于洋刀豆 (刀豆) Type IX, powder, 50,000-100,000 units/g solid | Sigma-Aldrich [sigmaaldrich.com]

- 8. Urease-IN-9|BLD Pharm [bldpharm.com]

- 9. Urease | 108489 [merckmillipore.com]

- 10. Investigating the action of urease – scienceinschool.org [scienceinschool.org]

Application Notes and Protocols: Urease Inhibitors in Agricultural Research

Disclaimer: Extensive searches for the specific compound "Urease-IN-9" did not yield any peer-reviewed scientific literature detailing its chemical structure, mechanism of action, or efficacy in agricultural applications. The information available is limited to chemical supplier listings, which provide a molecular formula (C21H21NO5), molecular weight (367.40 g/mol ), and a single IC50 value of 19.5 µM against urease. Due to this lack of specific data, the following application notes and protocols are based on a well-characterized and widely used urease inhibitor in agriculture, N-(n-butyl)thiophosphoric triamide (NBPT) , as a representative example. These guidelines are intended to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating urease inhibitors in an agricultural context.

Introduction to Urease Inhibition in Agriculture

Urea is a primary nitrogen fertilizer used globally due to its high nitrogen content and low cost. However, its application is often inefficient due to the rapid hydrolysis of urea into ammonia and carbon dioxide by the enzyme urease, which is abundant in soil.[1] This process can lead to significant nitrogen loss through ammonia volatilization, reducing the nitrogen available for plant uptake and causing environmental pollution.[2][3]

Urease inhibitors are compounds that temporarily block the active site of the urease enzyme, slowing down the rate of urea hydrolysis.[4] This delay allows more time for urea to be incorporated into the soil by rainfall or irrigation, where the resulting ammonium is less susceptible to volatilization.[4] The use of urease inhibitors, such as NBPT, has been shown to significantly reduce ammonia loss, increase nitrogen use efficiency (NUE), and, in many cases, improve crop yields.[1][5]

Mechanism of Action: Urease and NBPT Inhibition

Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea. The active site contains two nickel ions that are crucial for catalysis.[6]

The urease inhibitor NBPT itself is a pro-inhibitor. In the soil, it is converted to its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO).[7][8] NBPTO is a structural mimic of urea and binds to the two nickel ions in the urease active site, effectively blocking the enzyme's activity.[6][8] This inhibition is reversible and slows down the enzymatic reaction, rather than stopping it completely.[6]

Quantitative Data on the Efficacy of NBPT

The effectiveness of NBPT in reducing ammonia volatilization and improving crop performance has been demonstrated in numerous studies. The data presented below is a summary of findings from various agricultural research projects.

Table 1: Effect of NBPT on Ammonia Volatilization from Urea Fertilizer

| Soil Type | NBPT Concentration (% w/w) | Reduction in Ammonia Volatilization (%) | Reference |

| Fine Sandy Loam | 0.05 | 28 - 88 | [9][10] |